

Introduction: A Strategically Designed Scaffolding for Modern Drug Discovery

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Compound of Interest

Compound Name:	<i>N</i> -(3-Iodo-5-methylpyridin-2-yl)pivalamide
CAS No.:	1228666-13-4
Cat. No.:	B1391866

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N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a specialized heterocyclic compound that serves as a high-value intermediate in pharmaceutical and medicinal chemistry.[1] Its structure is not accidental; it is strategically designed to offer dual functionality. The core, a 2-aminopyridine backbone, is a privileged structure found in numerous biologically active molecules.[2] This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its strategic applications in the development of novel therapeutics.

The molecule incorporates two key features that are highly sought after in drug design: an iodine atom, which acts as a versatile handle for advanced synthetic transformations, and a pivalamide group, which imparts unique steric and electronic properties.[3][4] Understanding the interplay of these features is crucial for leveraging this compound to its full potential in creating diverse molecular architectures for screening and development.

Physicochemical and Safety Profile

A precise understanding of the compound's properties and potential hazards is the foundation of its effective and safe utilization in a laboratory setting.

Properties Summary

While one supplier reports an incorrect molecular formula, the true formula based on the structure is C₁₁H₁₅IN₂O.[1] Key physicochemical data are summarized below.

Property	Value	Source(s)
CAS Number	1228666-13-4	[1]
Molecular Formula	C ₁₁ H ₁₅ IN ₂ O	(Calculated)
Molecular Weight	318.16 g/mol	(Calculated)
Appearance	Off-white to slight yellow solid	[1]
Purity	≥ 98%	[1]
Primary Application	Pharmaceutical Intermediate	[1]
Storage Conditions	Store in shaded, cool, and dry places	[1]

Hazard Analysis and Safe Handling

No specific safety data sheet (SDS) is publicly available for **N-(3-Iodo-5-methylpyridin-2-yl)pivalamide**. However, a reliable hazard assessment can be extrapolated from its direct synthetic precursor and structurally related analogs.

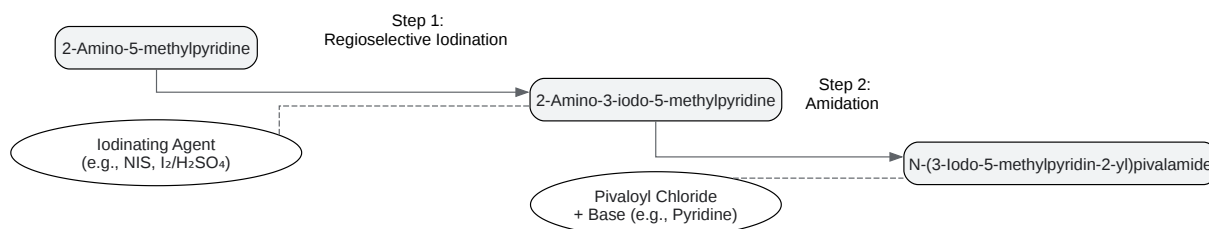
- **Precursor Hazard:** The immediate precursor, 2-Amino-3-iodo-5-methylpyridine (CAS 211308-79-1), is classified as toxic if swallowed, causing skin irritation, and causing serious eye damage.[5]
- **Analog Hazard:** A close structural analog, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (CAS 1002916-67-7), is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

Inferred Handling Protocol: Based on this analysis, **N-(3-Iodo-5-methylpyridin-2-yl)pivalamide** should be handled with caution.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off with soap and plenty of water. If ingested, seek immediate medical attention.[5]

Rational Synthesis and Mechanistic Insights

The synthesis of **N-(3-Iodo-5-methylpyridin-2-yl)pivalamide** is logically approached as a two-step sequence starting from the commercially available 2-Amino-5-methylpyridine. This pathway involves a regioselective iodination followed by a standard amidation.



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Figure 1: Proposed two-step synthesis pathway.

Step 1: Regioselective Iodination of 2-Amino-5-methylpyridine

Causality: The 2-amino group is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution. In the 2-Amino-5-methylpyridine ring, the C3 and C5 positions are activated. Since the C5 position is already occupied by a methyl group,

electrophilic attack is strongly directed to the C3 position. This high regioselectivity makes the synthesis efficient and avoids the need for protecting groups or complex purification of isomers.

Protocol:

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-methylpyridine (1.0 eq.) in a suitable solvent such as sulfuric acid or an organic solvent like acetone.[6]
- **Reagent Addition:** Cool the solution in an ice bath (0-10 °C). Add the iodinating agent portion-wise. A common and effective agent is N-Iodosuccinimide (NIS) or a combination of elemental iodine (I₂) and an oxidizing agent like potassium iodate in sulfuric acid.[6]
- **Reaction:** Allow the mixture to stir at a controlled temperature (e.g., 10 °C or heated if using the I₂/KIO₃ method) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- **Workup:** Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine. Neutralize the mixture carefully with a base (e.g., aqueous ammonia) to a pH of ~8.[6]
- **Isolation:** The product, 2-Amino-3-iodo-5-methylpyridine, will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]

Step 2: Amidation with Pivaloyl Chloride

Causality: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 2-amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. The steric bulk of pivaloyl chloride generally ensures a clean, mono-acylation reaction. A non-nucleophilic base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

Protocol:

- **Setup:** Suspend the synthesized 2-Amino-3-iodo-5-methylpyridine (1.0 eq.) in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert

atmosphere (e.g., nitrogen).

- Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq.).
- Acylation: Cool the mixture to 0 °C. Slowly add pivaloyl chloride (1.05-1.1 eq.) dropwise via a syringe, keeping the internal temperature below 5 °C. The formation of a mixed anhydride as an intermediate facilitates the acylation.^[2]
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Workup: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **N-(3-Iodo-5-methylpyridin-2-yl)pivalamide**.

Predicted Spectroscopic Signature

For unambiguous characterization, the following spectral data are predicted based on the compound's structure. This serves as a benchmark for researchers to validate their synthetic product.

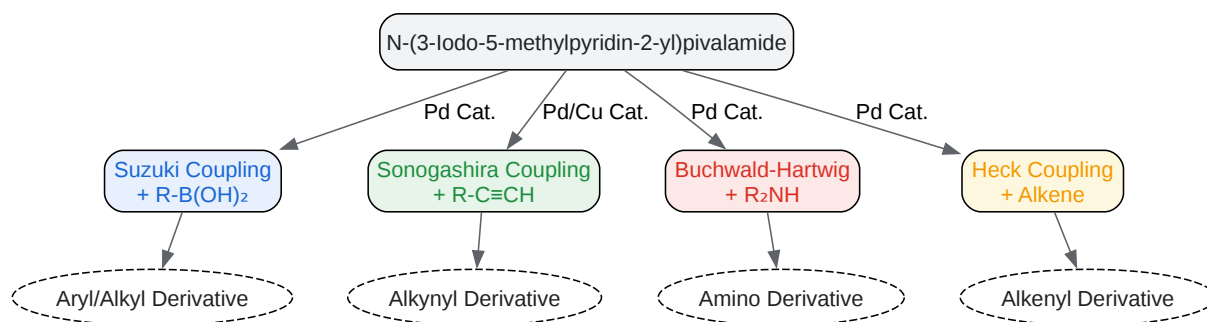
Analysis Type	Predicted Data
¹ H NMR	δ ~8.2 ppm (d, 1H, Ar-H6), δ ~7.8 ppm (d, 1H, Ar-H4), δ ~2.3 ppm (s, 3H, -CH ₃), δ ~1.3 ppm (s, 9H, -C(CH ₃) ₃), δ ~8.5-9.0 ppm (br s, 1H, -NH)
¹³ C NMR	δ ~177 ppm (C=O), δ ~150-155 ppm (Ar-C2), δ ~145-150 ppm (Ar-C6), δ ~140-145 ppm (Ar-C4), δ ~130-135 ppm (Ar-C5), δ ~90-95 ppm (Ar-C3, iodo-substituted), δ ~40 ppm (-C(CH ₃) ₃), δ ~27 ppm (-C(CH ₃) ₃), δ ~17 ppm (-CH ₃)
IR (cm ⁻¹)	~3300-3400 (N-H stretch), ~2970 (aliphatic C-H stretch), ~1680-1700 (C=O, Amide I band), ~1580 (aromatic C=C stretch)
Mass Spec (EI)	M ⁺ at m/z = 318

Strategic Applications in Drug Discovery

The true value of **N-(3-Iodo-5-methylpyridin-2-yl)pivalamide** lies in its role as a versatile scaffold for building molecular complexity. It is a classic example of a building block used to explore Structure-Activity Relationships (SAR).

The Iodopyridine Moiety: A Gateway to Complexity

The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse chemical fragments at the C3 position of the pyridine ring.



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Sources

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